molecular formula C8H4ClF3N2 B1403878 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1289197-40-5

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1403878
CAS No.: 1289197-40-5
M. Wt: 220.58 g/mol
InChI Key: ZNXMTHBNOLFHJC-UHFFFAOYSA-N
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Description

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of chlorine and trifluoromethyl groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s unique structure imparts distinct physicochemical properties, making it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . The nature of these interactions often involves the formation of stable complexes, leading to the modulation of enzyme activity and subsequent biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and cellular components. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound is essential for its role in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable pyridine derivative with a pyrrole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as halogenation, trifluoromethylation, and cyclization, followed by purification techniques like distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules for studying biological pathways.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.

    2-chloro-5-(trifluoromethyl)pyridine: Another chloro-trifluoromethyl pyridine used in various chemical syntheses.

Uniqueness

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXMTHBNOLFHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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